Ethyl 5-hydroxy-1-methyl-2-(morpholin-4-ylmethyl)indole-3-carboxylate;hydrochloride
Overview
Description
Ethyl 5-hydroxy-1-methyl-2-(morpholin-4-ylmethyl)indole-3-carboxylate;hydrochloride is a synthetic indole derivative. Indole derivatives are significant in natural products and drugs due to their diverse biological activities and applications in medicinal chemistry . This compound is particularly interesting due to its unique structure, which includes a morpholine ring, making it a valuable candidate for various scientific research applications.
Preparation Methods
The synthesis of Ethyl 5-hydroxy-1-methyl-2-(morpholin-4-ylmethyl)indole-3-carboxylate;hydrochloride typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . The resulting intermediate is then further reacted with morpholine and ethyl chloroformate to yield the final product. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
Ethyl 5-hydroxy-1-methyl-2-(morpholin-4-ylmethyl)indole-3-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the indole ring.
Scientific Research Applications
Ethyl 5-hydroxy-1-methyl-2-(morpholin-4-ylmethyl)indole-3-carboxylate;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: It is explored for its potential use in drug development, particularly for targeting specific receptors in the human body.
Mechanism of Action
The mechanism of action of Ethyl 5-hydroxy-1-methyl-2-(morpholin-4-ylmethyl)indole-3-carboxylate;hydrochloride involves its interaction with specific molecular targets in the body. The indole ring can bind to various receptors, modulating their activity. The morpholine ring enhances the compound’s ability to cross cell membranes and reach intracellular targets. This compound may inhibit specific enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Ethyl 5-hydroxy-1-methyl-2-(morpholin-4-ylmethyl)indole-3-carboxylate;hydrochloride can be compared with other indole derivatives such as:
Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate: This compound has a bromine atom and a phenylsulfanyl group, which may alter its biological activity and chemical reactivity.
Ethyl 5-hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate: This compound includes a pyridine ring, which can affect its binding affinity to different receptors.
This compound is unique due to the presence of the morpholine ring, which enhances its solubility and bioavailability, making it a valuable compound for various research applications.
Properties
IUPAC Name |
ethyl 5-hydroxy-1-methyl-2-(morpholin-4-ylmethyl)indole-3-carboxylate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4.ClH/c1-3-23-17(21)16-13-10-12(20)4-5-14(13)18(2)15(16)11-19-6-8-22-9-7-19;/h4-5,10,20H,3,6-9,11H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJLYYNMKCYGEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)C)CN3CCOCC3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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